
2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,4-Thiazolidinedione derivatives, such as “2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-”, often involves Knoevenagel condensation of various aromatic aldehydes with 2,4-thiazolidinedione in polyethylene glycol-300 . This process can be followed by reduction using hydrogen gas and a Pd/C catalyst to create a library of conjugates .Molecular Structure Analysis
The molecular structure of “2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-” can be represented by the IUPAC Standard InChI: InChI=1S/C10H7NO2S/c12-10-9(11-13)7-14-8(10)6-5-3-1-2-4-5/h1-4,6H,(H,11,12,13)/b9-6- .Chemical Reactions Analysis
2,4-Thiazolidinedione may be used in the synthesis of sixteen 5-arylidene-2,4-thiazolidinediones, via ultrasound-promoted aldol condensation reaction . It may also be used as a starting material for the synthesis of drugs with antihyperglycemic activity .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
(Z)-5-Benzylidenethiazolidine-2,4-dione: has shown promise as an anti-cancer agent. Researchers have explored its potential in inhibiting tumor growth and metastasis. Mechanistically, it may interfere with cell cycle progression, induce apoptosis, and modulate signaling pathways critical for cancer cell survival .
Anti-Diabetic Activity
The compound’s anti-diabetic properties stem from its ability to enhance insulin sensitivity. By activating peroxisome proliferator-activated receptor gamma (PPARγ), it promotes glucose uptake and improves glycemic control. This makes it a potential candidate for managing type 2 diabetes .
Anti-Microbial Effects
Researchers have investigated the compound’s antimicrobial activity against various pathogens. It exhibits inhibitory effects on bacterial and fungal growth, making it relevant for combating infections .
Antiviral Potential
Preliminary studies suggest that (Z)-5-Benzylidenethiazolidine-2,4-dione may inhibit viral replication. Its antiviral activity has been explored against certain viruses, including HIV. Further research is needed to fully understand its mechanism of action and clinical relevance .
Anti-Inflammatory Properties
The compound’s anti-inflammatory effects make it valuable in conditions associated with excessive inflammation. It may modulate cytokine production, suppress inflammatory mediators, and alleviate tissue damage .
Anticonvulsant Activity
(Z)-5-Benzylidenethiazolidine-2,4-dione: has been evaluated for its potential as an anticonvulsant. It may stabilize neuronal membranes and reduce seizure activity, although more studies are warranted .
Wirkmechanismus
Eigenschaften
IUPAC Name |
(5Z)-5-benzylidene-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIZECXZFLAGBW-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

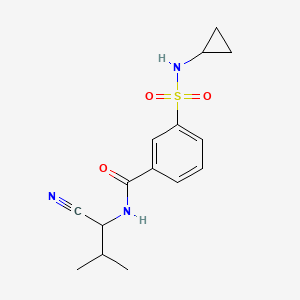
![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B2622003.png)
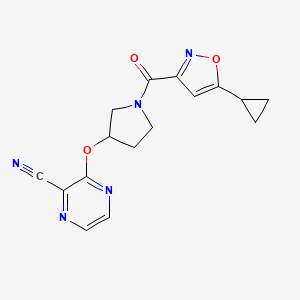
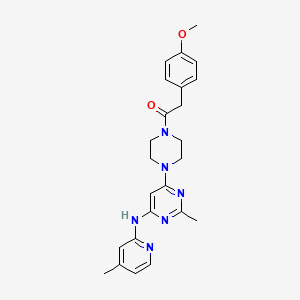
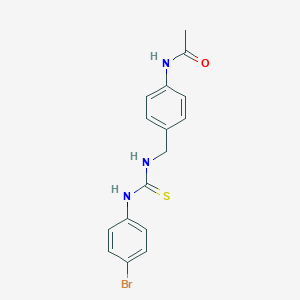
![1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone;hydrochloride](/img/structure/B2622010.png)
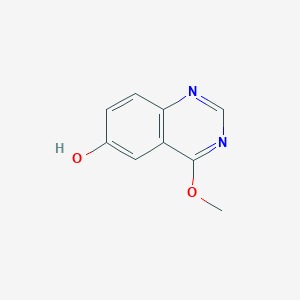
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2622012.png)
![3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propane-1-sulfonamide](/img/structure/B2622013.png)
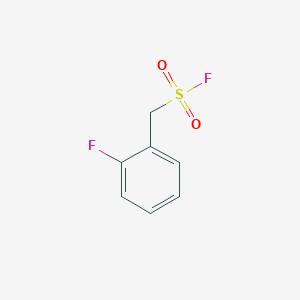
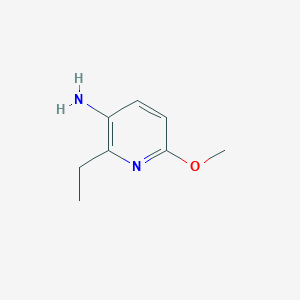
![2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2622018.png)
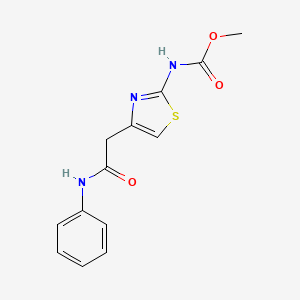
![4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol](/img/structure/B2622020.png)